Cas no 85-57-4 (2-(4-Hydroxybenzoyl)benzoic acid)
2-(4-Hydroxybenzoyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydroxybenzoyl)benzoic acid
- 2-(4-hydroxybenzoyl)-benzoicaci
- o-(p-hydroxybenzoyl)-benzoicaci
- o-(p-hydroxybenzoyl)benzoicacid
- phthaleinacid
- 2-(P-HYDROXYBENZOYL)BENZOIC AC ID
- AKOS B028764
- 2-(4-hydroxybenzoyI)benzoic acid
- 2-(4-Hydroxy-benzoyl)benzoic acid
- 2-(2-METHYLPHENYL)-ISONICOTINIC ACID
- 2-(4-Hydroxy-benzoyl)-benzoesaeure
- 2-(4-hydroxy-benzoyl)-benzoic acid
- 4'-Hydroxybenzophenone-2-carboxylic acid
- 4'-Oxy-benzophenon-carbonsaeure-(2)
- Hibenzate
- Benzoicacid, o-(p-hydroxybenzoyl)- (6CI,7CI,8CI)
- 2-(4'-Hydroxybenzoyl)benzoic acid
- 4'-Hydroxy-2-benzoylbenzoic acid
- NSC 122980
- NSC 57609
- Phthalein acid
- o-(p-Hydroxybenzoyl)benzoic acid
- Hybenzoate
- Benzoic acid, 2-(4-hydroxybenzoyl)-
- 2-(4-Hydroxybenzoyl)-Benzoic Acid
- BENZOIC ACID, o-(p-HYDROXYBENZOYL)-
- Benzoic acid, p-(p-hydroxybenzoyl)-
- 2-[(4-hydroxyphenyl)carbonyl]benzoic acid
- 2-(p-Hydroxybenzoyl)benzoic acid
- U7255OO1G6
- WLN: QVR BVR DQ
- 3-1
- 2-(4-hydroxybenzoyl)benzoic acid, AldrichCPR
- SCHEMBL63564
- STK350538
- UNII-U7255OO1G6
- CS-W021410
- 2-(4-Hydroxybenzoyl)benzoicacid
- CHEMBL84525
- BDBM50145805
- 2-(4-hydroxybenzoyl)benzoesyre
- PS-5274
- SR-01000944843-1
- F20344
- EINECS 201-616-4
- LS-37536
- MFCD00016507
- BRN 2116114
- DTXSID0075360
- AKOS000313023
- NSC-122980
- NSC-57609
- AI3-22141
- NSC57609
- AC-494
- NSC122980
- YGTUPRIZNBMOFV-UHFFFAOYSA-N
- W-200566
- EN300-230459
- Z276118976
- HIBENZATE [INN]
- SR-01000944843
- 85-57-4
- A841367
- FT-0631401
- 3-10-00-04429 (Beilstein Handbook Reference)
- 2-(4-Hydroxybenzoyl)benzoic acid (ACI)
- Benzoic acid, o-(p-hydroxybenzoyl)- (6CI, 7CI, 8CI)
- 2-(4′-Hydroxybenzoyl)benzoic acid
- 4′-Hydroxy-2-benzoylbenzoic acid
- NS00038987
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- MDL: MFCD00016507
- Inchi: 1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18)
- InChI Key: YGTUPRIZNBMOFV-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(C2C=CC(O)=CC=2)=O)=CC=CC=1)O
- BRN: 2116114
Computed Properties
- Exact Mass: 242.05800
- Monoisotopic Mass: 242.057909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 74.6
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Color/Form: White powder
- Density: 1.356
- Melting Point: 306-310°C
- Boiling Point: 512.6°C at 760 mmHg
- Flash Point: 277.9 °C
- Refractive Index: 1.5201 (20 C)
- PSA: 74.60000
- LogP: 2.32140
2-(4-Hydroxybenzoyl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-(4-Hydroxybenzoyl)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Hydroxybenzoyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H187146-10g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 10g |
¥69.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H187146-5g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 5g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H187146-25g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 25g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H187146-500g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 500g |
¥1235.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H187146-100g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 100g |
¥273.90 | 2023-09-02 | |
| TRC | H949638-100mg |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 100mg |
$ 63.00 | 2023-09-07 | ||
| TRC | H949638-250mg |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 250mg |
$ 75.00 | 2023-09-07 | ||
| TRC | H949638-500mg |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 500mg |
$ 86.00 | 2023-09-07 | ||
| TRC | H949638-1g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 1g |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA020-20g |
2-(4-Hydroxybenzoyl)benzoic acid |
85-57-4 | 98% | 20g |
110.0CNY | 2021-08-04 |
2-(4-Hydroxybenzoyl)benzoic acid Production Method
Production Method 1
Production Method 2
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Production Method 3
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sulfuric acid ; 110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sulfuric acid Solvents: Water ; 100 °C
Production Method 9
1.2 Reagents: Acetic acid Solvents: Ethanol ; < pH 7, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux
Production Method 10
1.2 Solvents: Water
Production Method 11
2.1 Reagents: Pyridinium chloride ; 5 h, 195 °C
Production Method 12
1.2 Reagents: Aluminum chloride ; 0.17 h, 0 °C; 1 h, 0 °C → rt; 16 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 26 h, 115 - 125 °C
Production Method 13
1.2 Reagents: Potassium hydroxide Solvents: Water
1.3 Reagents: Acetic acid
1.4 Reagents: Sulfuric acid
Production Method 14
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 15
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 16
2.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, 250 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.1 Catalysts: Sulfuric acid ; 110 °C; 11 h, 110 - 120 °C
3.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, 250 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
2-(4-Hydroxybenzoyl)benzoic acid Raw materials
- 1(3H)-Isobenzofuranone, 3-(4-hydroxy-3-methylphenyl)-3-(4-hydroxyphenyl)-
- Phenolphthalein
- 2-(4-Methoxybenzoyl)benzenecarboxylic Acid
- 1(3H)-Isobenzofuranone, 3-(3-ethyl-4-hydroxyphenyl)-3-(4-hydroxyphenyl)-
- 1(3H)-Isobenzofuranone, 3-(2,4-dihydroxyphenyl)-3-(4-fluorophenyl)-
- 2-(4-Fluorobenzoyl)benzoic acid
- 1(3H)-Isobenzofuranone, 3-[4-hydroxy-3-(1-methylethyl)phenyl]-3-(4-hydroxyphenyl)-
- Anisole
2-(4-Hydroxybenzoyl)benzoic acid Preparation Products
- 2-[(4-hydroxy-3-methylphenyl)carbonyl]benzoic acid (51671-72-8)
- Benzoic acid, 2-(2-hydroxybenzoyl)- (6079-73-8)
- Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (596-24-7)
- Phenolphthalein (77-09-8)
- 2-(3-Ethyl-4-hydroxybenzoyl)benzoic acid (67217-89-4)
- 2-(4-Hydroxybenzoyl)benzoic acid (85-57-4)
- 3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (2037-19-6)
- Benzoic acid, 2-[4-hydroxy-3-(1-methylethyl)benzoyl]- (83938-70-9)
2-(4-Hydroxybenzoyl)benzoic acid Suppliers
2-(4-Hydroxybenzoyl)benzoic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(4-Hydroxybenzoyl)benzoic acid
Comprehensive Guide to 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4): Properties, Applications, and Market Insights
2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4) is a versatile organic compound widely used in pharmaceuticals, cosmetics, and specialty chemicals. This hydroxybenzoyl derivative is gaining attention due to its unique chemical properties and broad applications. In this article, we delve into its molecular structure, synthesis methods, industrial uses, and emerging trends in research.
The chemical formula of 2-(4-Hydroxybenzoyl)benzoic acid is C14H10O4, with a molecular weight of 242.23 g/mol. This benzoic acid derivative features both a carboxylic acid group and a hydroxyl group, making it valuable for various chemical reactions. Researchers often search for "85-57-4 solubility" or "2-(4-Hydroxybenzoyl)benzoic acid synthesis" as these are critical parameters for industrial applications.
In pharmaceutical applications, 2-(4-Hydroxybenzoyl)benzoic acid serves as an important intermediate for drug synthesis. Recent studies highlight its potential in developing new anti-inflammatory compounds, aligning with current healthcare trends focusing on non-steroidal alternatives. The cosmetic industry values this compound for its UV-absorbing properties, making it relevant in sunscreen formulations - a hot topic as consumers increasingly seek effective broad-spectrum protection.
The global market for specialty benzoic acid derivatives like 85-57-4 is growing steadily, driven by demand from Asia-Pacific pharmaceutical manufacturers. Industry reports suggest a compound annual growth rate of 5.2% for similar hydroxy aromatic acids through 2028. Environmentally conscious production methods for 2-(4-Hydroxybenzoyl)benzoic acid are becoming a key differentiator, reflecting the chemical industry's sustainability focus.
From a technical perspective, 2-(4-Hydroxybenzoyl)benzoic acid exhibits interesting characteristics that answer common search queries like "is 85-57-4 polar" or "H-bonding in hydroxybenzoyl compounds". The compound's melting point ranges between 195-198°C, and it shows limited solubility in water but good solubility in organic solvents - crucial information for formulation chemists.
Recent patent analyses reveal innovative applications of CAS 85-57-4 in advanced materials science, particularly in polymer modification and functional coatings. These developments align with current interests in smart materials and surface technologies. The compound's ability to form stable complexes with metals makes it valuable in catalysis research, another trending area in green chemistry.
Quality control of 2-(4-Hydroxybenzoyl)benzoic acid remains a frequent search topic, with analytical methods like HPLC and NMR being essential for purity verification. The pharmaceutical grade typically requires ≥98% purity, while industrial grades may have slightly lower specifications. Proper storage conditions (cool, dry place in airtight containers) are crucial to maintain the compound's stability over time.
Emerging research directions for 85-57-4 include its potential in bioactive material development and as a building block for molecularly imprinted polymers. These applications respond to the growing demand for specialized materials in medical diagnostics and environmental monitoring. The compound's structural features make it particularly interesting for supramolecular chemistry applications.
For researchers considering 2-(4-Hydroxybenzoyl)benzoic acid in their work, understanding its structure-activity relationships is crucial. The spatial arrangement of its functional groups influences its reactivity and interaction with biological targets. This knowledge is valuable for designing new derivatives with enhanced properties, a common goal in current medicinal chemistry projects.
Regulatory aspects of CAS 85-57-4 are straightforward in most jurisdictions, as it's not classified as hazardous under current standards. However, proper laboratory safety protocols should always be followed when handling any chemical substance. Material safety data sheets provide comprehensive guidance on handling, storage, and disposal procedures.
The future outlook for 2-(4-Hydroxybenzoyl)benzoic acid appears promising, with potential expansions into agrochemical applications and electronic materials. As synthetic methodologies advance, more cost-effective production routes may emerge, potentially lowering market prices and increasing accessibility for research and industrial applications.
In conclusion, 2-(4-Hydroxybenzoyl)benzoic acid (CAS No. 85-57-4) represents an important chemical building block with diverse applications across multiple industries. Its combination of aromatic character and functional group versatility ensures continued relevance in both established and emerging technologies. Ongoing research will likely uncover new applications for this valuable compound in the coming years.
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